molecular formula C8H9F2N3O4 B2478012 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856047-54-5

4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2478012
CAS No.: 1856047-54-5
M. Wt: 249.174
InChI Key: QZORROCHFMORCA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . It consists of a pyrazole ring with difluoromethyl, nitro, and carboxylic acid groups attached in specific positions . It’s used commercially as an intermediate to several fungicides which act by inhibition of succinate dehydrogenase (SDHI) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride, and then with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .


Molecular Structure Analysis

The molecular formula of the compound is C8H9F2N3O4 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring are difluoromethyl, nitro, and butanoic acid groups .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 477.2±45.0 °C and a predicted density of 1.61±0.1 g/cm3 . Its pKa is predicted to be 4.57±0.10, indicating that it can act as a weak acid .

Properties

IUPAC Name

4-[3-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c9-8(10)7-5(13(16)17)4-12(11-7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZORROCHFMORCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCC(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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